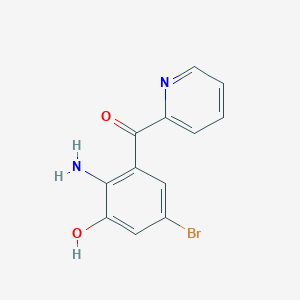

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is an organic compound with the molecular formula C₁₂H₉BrN₂O₂ It is a derivative of pyridine and is characterized by the presence of amino, hydroxy, and bromobenzoyl functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine typically involves the bromination of 2-amino-3-hydroxybenzoyl chloride followed by a coupling reaction with pyridine. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the bromination and coupling processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to monitor the reaction progress and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Intravenous Anesthetic

One of the most significant applications of 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine is as an intermediate in the synthesis of Remazolam, a short-acting intravenous anesthetic. Remazolam acts as a GABA_A receptor agonist and is utilized for:

- General anesthesia during surgical procedures.

- Sedation in intensive care units.

- Preoperative anesthesia and analgesia during minor procedures .

This compound combines the safety profile of midazolam with the effectiveness of propofol, making it a valuable agent in clinical settings.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit antimicrobial and antiviral activities. These properties make them potential candidates for developing new antibiotics or antiviral agents. For instance:

- Studies have shown that certain pyridine derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .

Biological Activities

The biological activities of this compound extend beyond its role in anesthesia:

- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Potential Anticancer Activity : Preliminary investigations into the cytotoxic effects of related compounds indicate a possible role in cancer therapy, although further research is required to confirm these effects .

Case Study: Synthesis Optimization

A recent study optimized the synthesis of this compound by employing less hazardous reagents and milder reaction conditions. This resulted in a higher yield (up to 52.7%) compared to traditional methods that required extreme temperatures and toxic solvents .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, derivatives of this compound were tested against various pathogens. The results indicated effective inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Mecanismo De Acción

The mechanism of action of 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Amino-5-bromobenzoyl)pyridine

- 2-Amino-3-hydroxypyridine

- 2-Amino-5-bromopyridine

Uniqueness

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is unique due to the presence of both amino and hydroxy functional groups on the benzoyl ring, along with a bromine atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Actividad Biológica

2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.

- IUPAC Name : this compound

- CAS Number : 40951-53-9

- Molecular Formula : C11H10BrN3O2

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of both amino and hydroxyl groups enhances its ability to form hydrogen bonds, potentially increasing its affinity for biological targets.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of several viruses, including:

- Cytomegalovirus (CMV)

- Varicella-Zoster Virus (VZV)

The compound demonstrated an IC50 value indicating effective inhibition at low concentrations, comparable to established antiviral agents like ganciclovir .

Antitumor Activity

Research has also highlighted the potential antitumor effects of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating cell cycle progression. The mechanism involves the downregulation of oncogenic pathways and upregulation of tumor suppressor genes .

Case Studies

- Antiviral Efficacy Against CMV :

-

Antitumor Activity in Cancer Cell Lines :

- In a series of experiments conducted on breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups. The study suggested that the compound might act by disrupting mitochondrial function and activating caspase pathways .

Data Tables

Propiedades

IUPAC Name |

(2-amino-5-bromo-3-hydroxyphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-7-5-8(11(14)10(16)6-7)12(17)9-3-1-2-4-15-9/h1-6,16H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOBJQMVMPYLLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C(=CC(=C2)Br)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the key metabolic pathways of bromazepam across different species?

A1: Research reveals that bromazepam undergoes distinct metabolic transformations in humans, dogs, rats, and mice [, ]. A principal metabolic route involves hydroxylation to form 3-hydroxybromazepam, primarily excreted in its conjugated form. Notably, 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine emerges as another significant metabolite, particularly in humans and dogs [, ]. Interestingly, while the pyridyl N-oxide derivative is absent in all species studied, dogs uniquely exhibit N4-oxidation, highlighting species-specific metabolic variations [].

Q2: How is this compound formed during bromazepam metabolism?

A2: this compound is generated from another bromazepam metabolite, 2-(2-amino-5-bromobenzoyl)pyridine (ABBP), through enzymatic reduction []. This reaction, requiring NADPH as a cofactor, is catalyzed by reductases located in the cytoplasm and microsomes of the liver []. The efficiency of this conversion varies across species, with guinea pigs displaying the most efficient ABBP reduction [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.